Bienvenue dans la boutique en ligne BenchChem!

methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate

Physicochemical profiling Drug-likeness ADME prediction

Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate (CAS 1358396-93-6) is a synthetic quinoline-2-carboxylate derivative featuring a 6-methyl substituent on the quinoline core and an ortho-methylbenzyloxy group at the 4-position. This compound is commercially available as a screening compound (ChemDiv ID L479-0158) with a molecular formula of C20H19NO3, a molecular weight of 321.37 g/mol, and a predicted logP of 5.01.

Molecular Formula C20H19NO3
Molecular Weight 321.376
CAS No. 1358396-93-6
Cat. No. B2393898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate
CAS1358396-93-6
Molecular FormulaC20H19NO3
Molecular Weight321.376
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3C)C(=O)OC
InChIInChI=1S/C20H19NO3/c1-13-8-9-17-16(10-13)19(11-18(21-17)20(22)23-3)24-12-15-7-5-4-6-14(15)2/h4-11H,12H2,1-3H3
InChIKeyDIAFZRHJNDEWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate (CAS 1358396-93-6): Structural and Physicochemical Baseline for Research Sourcing


Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate (CAS 1358396-93-6) is a synthetic quinoline-2-carboxylate derivative featuring a 6-methyl substituent on the quinoline core and an ortho-methylbenzyloxy group at the 4-position . This compound is commercially available as a screening compound (ChemDiv ID L479-0158) with a molecular formula of C20H19NO3, a molecular weight of 321.37 g/mol, and a predicted logP of 5.01 . The 4-alkoxyquinoline scaffold to which it belongs has recently demonstrated potent and selective antimycobacterial activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, with structure-activity relationship studies highlighting the critical influence of substituent steric effects on biological potency [1].

Why 4-Alkoxyquinoline-2-Carboxylate Analogs Cannot Be Interchanged: Key Substituent-Driven Differentiation for Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate


Within the 4-alkoxyquinoline-2-carboxylate chemical series, subtle variations in substituent position, steric bulk, and electronic character produce dramatic differences in both physicochemical properties and biological activity profiles [1]. Published structure-activity relationship data for this scaffold demonstrate that a methyl-to-methoxy substitution at the 4-position of the pendant benzene ring can alter antimycobacterial MIC values by approximately 4-fold, while branching changes from n-propyl to iso-propyl alkoxy chains can shift potency by over 7-fold [2][3]. Consequently, generic substitution of the target compound with a 6-fluoro, 6,7-dimethoxy, or para-methylbenzyl analog without experimental validation risks invalidating screening results, confounding SAR interpretation, and wasting procurement resources on compounds that occupy different chemical and biological property spaces .

Quantitative Differentiation Evidence: Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate vs. Closest Structural Analogs


Lipophilicity-Driven Differentiation: Ortho-Methylbenzyl Substituent Confers Distinct logP and Predicted Membrane Permeability vs. 6-Fluoro and 6,7-Dimethoxy Analogs

The target compound exhibits a calculated logP of 5.01 and logD of 5.01 (pH-independent owing to the absence of ionizable groups beyond the quinoline nitrogen), placing it near the upper limit of Lipinski-compliant lipophilicity . In comparison, the 6-fluoro analog (CAS 1358417-39-6) is expected to exhibit reduced lipophilicity due to the electron-withdrawing fluorine substituent, which increases polarity and is likely to decrease logP by approximately 0.3–0.5 log units based on established Hansch π constants (F substitution: π ≈ -0.14 for aromatic systems; the net effect is amplified by the electronic influence on the quinoline core pKa) [1]. Conversely, the 6,7-dimethoxy analog (CAS 1358504-92-3, MW 367.4) would be expected to show a moderate increase in PSA (additional ~18.5 Ų per methoxy group) and a potential decrease in logP relative to the target, altering passive permeability characteristics . This positions the target compound as offering a differentiated lipophilicity window—higher than the fluoro analog, yet without the additional hydrogen bond acceptors of the dimethoxy analog—which may be advantageous for screening cascades targeting intracellular or membrane-associated targets where balanced logP is critical [2].

Physicochemical profiling Drug-likeness ADME prediction

Steric Differentiation: Ortho-Methylbenzyl vs. Para-Methylbenzyl Substitution Pattern and Its Impact on Biological Target Engagement

The position of the methyl group on the benzyloxy ring (ortho vs. para vs. meta) is expected to differentially influence the conformational preferences of the 4-substituent. The ortho-methyl group creates a steric environment that restricts rotation around the O-CH2 bond and may enforce a specific dihedral angle between the benzyl ring and the quinoline plane . Published SAR data for the 4-alkoxyquinoline class demonstrate that substituent steric effects, rather than electronic or physicochemical characteristics alone, exhibit the most pronounced correlation with biological activity [1]. Specifically, the methyl-for-ethyl exchange at the 2-position of related 4-alkoxyquinolines altered MIC values by up to 7-fold (0.03 μM vs. 0.22 μM), while the introduction of branching via iso-propyl groups significantly diminished potency [2]. By extension, the ortho-methyl substitution in the target compound is predicted to create a conformationally constrained pharmacophore distinct from para-methylbenzyl or unsubstituted benzyl analogs, which may translate into differential binding to hydrophobic pockets in target proteins such as the mycobacterial cytochrome bc1 complex [3]. Direct comparative biological data for this specific substitution pattern are not yet available in the peer-reviewed literature.

Structure-activity relationship Molecular recognition Steric effects

Aqueous Solubility Trade-off: Predicted logSw of -4.83 Reflects Reduced Solubility Relative to More Polar Analogs, Impacting Assay Format Compatibility

The target compound exhibits a predicted logSw (log aqueous solubility) of -4.8262, corresponding to a calculated solubility of approximately 4.8 μM (approximately 1.5 μg/mL) under standard conditions . This places it in the low-solubility range that is commonly associated with 4-alkoxyquinoline-2-carboxylates bearing highly lipophilic 4-substituents [1]. By comparison, the 6-fluoro analog (CAS 1358417-39-6) is predicted to have moderately higher solubility due to the polarizing effect of the fluorine atom, while the 6,7-dimethoxy analog (CAS 1358504-92-3) may exhibit either increased or decreased solubility depending on the balance between increased PSA (favoring hydration) and increased molecular weight (favoring crystal lattice energy) . Within the 4-alkoxyquinoline antimycobacterial study, the lead compound (bearing a chloro substituent) demonstrated favorable kinetic solubility and was successfully formulated for in vivo pharmacokinetic evaluation, achieving an AUC0–t of 127.5 ± 5.7 μM·h following oral gavage in mice [2]. This class-level evidence suggests that despite modest predicted aqueous solubility, appropriate formulation strategies can render 4-alkoxyquinolines bioavailable.

Solubility Assay development Formulation

Commercial Availability and Purity Specification Differentiation: Target Compound Offers Defined Sourcing with 95% Minimum Purity vs. On-Demand Synthesis Analogs

The target compound (ChemDiv L479-0158) is available from commercial suppliers with a specified purity of ≥95% and a defined shipping timeline (1 week) . In contrast, several structurally related analogs, including the 6-fluoro derivative (CAS 1358417-39-6) and the 6,7-dimethoxy derivative (CAS 1358504-92-3), are listed as 'on-demand synthesis' or 'compounds on demand' by certain suppliers, which introduces variability in delivery timelines, batch-to-batch consistency, and cost predictability . This distinction is material for procurement decisions when screening timelines are fixed and batch reproducibility is critical for SAR interpretation.

Compound sourcing Purity specification Procurement reliability

Class-Level Antimycobacterial Potency Benchmarking: 4-Alkoxyquinoline Scaffold Demonstrates Submicromolar MIC Values Against Drug-Susceptible and MDR M. tuberculosis

While direct MIC data for the target compound against M. tuberculosis are not yet published, the 4-alkoxyquinoline scaffold to which it belongs has produced compounds with MIC values as low as 0.06 μM against M. tuberculosis H37Rv, and activity against multidrug-resistant clinical isolates (MDR strains PT2, PT12, PT20) consistently below 0.06 μM [1][2]. The lead 4-alkoxyquinoline targets the cytochrome bc1 complex, a validated antimycobacterial target shared with the approved drug bedaquiline. In the published SAR, a compound bearing a methyl group at the 4-position of the pendant benzene ring (analogous to the 2-methylphenyl substitution in the target compound) exhibited an MIC of 0.24 μM, confirming that methyl substitution at this position is well-tolerated [3]. The target compound's structural divergence—specifically the ortho-methyl positioning and the presence of the quinoline 6-methyl group—represents an unexplored combination within this validated antimycobacterial pharmacophore .

Antitubercular Drug-resistant tuberculosis Cytochrome bc1 inhibition

Recommended Application Scenarios for Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate Based on Quantitative and Class-Level Evidence


Antitubercular Lead Identification: Screening Against Drug-Susceptible and Multidrug-Resistant M. tuberculosis Strains

The 4-alkoxyquinoline scaffold has been validated as a source of potent, selective antimycobacterial agents targeting the cytochrome bc1 complex. Published lead compounds from this class achieved MIC values of 0.06–0.24 μM against M. tuberculosis H37Rv and maintained activity against MDR clinical isolates [1]. The target compound's unexplored substitution pattern (ortho-methylbenzyl at C-4, 6-methyl on the quinoline core) represents a novel chemical probe within this pharmacophore. Screening this compound in MIC assays against M. tuberculosis H37Rv and a panel of drug-resistant clinical isolates is the highest-value application, with the potential to identify novel SAR around the steric and lipophilic determinants of antimycobacterial potency .

Physicochemical Property Profiling in Drug Discovery: Evaluating the Lipophilicity–Solubility–Permeability Balance of 4-Alkoxyquinoline-2-Carboxylates

With a predicted logP of 5.01 and logSw of -4.83, the target compound occupies a specific lipophilicity-solubility space that is predicted to differ meaningfully from the more polar 6-fluoro analog and the higher molecular weight 6,7-dimethoxy analog [1]. Experimental determination of kinetic solubility, logD (pH 7.4), PAMPA or Caco-2 permeability, and microsomal metabolic stability for this compound, alongside its closest analogs, would directly quantify the ADME consequences of the 6-methyl, ortho-methylbenzyl substitution pattern. This head-to-head comparison would generate valuable data for physicochemical property-based compound triaging in antitubercular drug discovery programs [2].

SAR-by-Catalog Exploration: Probing the Steric Requirements of the 4-Position Binding Pocket in Cytochrome bc1 and Related Targets

Published SAR for 4-alkoxyquinolines indicates that steric effects at the 4-position are the dominant driver of biological activity differentiation, with potency shifts of up to 7-fold observed upon changes in alkyl chain branching or substitution [1]. The ortho-methyl group in the target compound creates a conformationally constrained substituent distinct from the para-methyl, meta-methyl, or unsubstituted benzyl analogs commonly explored. Procuring the target compound alongside its positional isomers (para-methylbenzyl and meta-methylbenzyl analogs) and comparing their activity in a standardized biochemical or phenotypic assay would provide direct evidence for the steric tolerance of the target binding pocket, informing rational design of the 4-substituent in next-generation analogs .

Assay Development and Formulation Feasibility Studies for Low-Solubility Quinoline-Based Screening Hits

The predicted aqueous solubility of ~4.8 μM (logSw -4.83) places the target compound in a solubility range that requires deliberate formulation for reliable biochemical and cell-based assay results [1]. This compound serves as a representative test article for developing and validating DMSO stock preparation protocols, serial dilution schemes, and precipitation monitoring methods for lipophilic 4-alkoxyquinolines. Its guaranteed commercial availability (≥95% purity, 152 mg in stock) makes it a practical choice for method development, whereas analogs available only on-demand introduce unacceptable variability for protocol standardization .

Quote Request

Request a Quote for methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.